molecular formula C21H13ClFN3O2 B11476160 7-chloro-3'-(4-fluorophenyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione

7-chloro-3'-(4-fluorophenyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione

Cat. No.: B11476160
M. Wt: 393.8 g/mol
InChI Key: ISJLOHACCXYTCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-CHLORO-3’-(4-FLUOROPHENYL)-1,2,3’,4’-TETRAHYDRO-1’H-SPIRO[INDOLE-3,2’-QUINAZOLINE]-2,4’-DIONE is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . This compound, with its unique spiro structure, has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

The synthesis of 7-CHLORO-3’-(4-FLUOROPHENYL)-1,2,3’,4’-TETRAHYDRO-1’H-SPIRO[INDOLE-3,2’-QUINAZOLINE]-2,4’-DIONE involves multiple steps, typically starting with the preparation of the quinazoline core. Common synthetic routes include:

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. The use of phase-transfer catalysis and ultrasound-promoted reactions are also explored to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

7-CHLORO-3’-(4-FLUOROPHENYL)-1,2,3’,4’-TETRAHYDRO-1’H-SPIRO[INDOLE-3,2’-QUINAZOLINE]-2,4’-DIONE undergoes various chemical reactions, including:

Common reagents used in these reactions include halogens (chlorine, bromine), nitric acid, and sulfuric acid. The major products formed depend on the type of reaction and the conditions used.

Mechanism of Action

The mechanism of action of 7-CHLORO-3’-(4-FLUOROPHENYL)-1,2,3’,4’-TETRAHYDRO-1’H-SPIRO[INDOLE-3,2’-QUINAZOLINE]-2,4’-DIONE involves its interaction with molecular targets such as tyrosine kinases. Tyrosine kinases are enzymes that play a crucial role in cell signaling and growth. By inhibiting these enzymes, the compound can disrupt cancer cell proliferation and induce apoptosis . The pathways involved include the epidermal growth factor receptor (EGFR) pathway, which is often overactive in cancer cells .

Properties

Molecular Formula

C21H13ClFN3O2

Molecular Weight

393.8 g/mol

IUPAC Name

7-chloro-3'-(4-fluorophenyl)spiro[1H-indole-3,2'-1H-quinazoline]-2,4'-dione

InChI

InChI=1S/C21H13ClFN3O2/c22-16-6-3-5-15-18(16)24-20(28)21(15)25-17-7-2-1-4-14(17)19(27)26(21)13-10-8-12(23)9-11-13/h1-11,25H,(H,24,28)

InChI Key

ISJLOHACCXYTCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C3(N2)C4=C(C(=CC=C4)Cl)NC3=O)C5=CC=C(C=C5)F

Origin of Product

United States

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